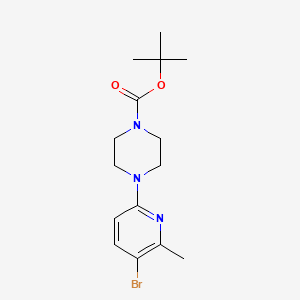

tert-Butyl 4-(5-bromo-6-methylpyridin-2-yl)piperazine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-(5-bromo-6-methylpyridin-2-yl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22BrN3O2/c1-11-12(16)5-6-13(17-11)18-7-9-19(10-8-18)14(20)21-15(2,3)4/h5-6H,7-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTMAMAPIMKQOSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)N2CCN(CC2)C(=O)OC(C)(C)C)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(5-bromo-6-methylpyridin-2-yl)piperazine-1-carboxylate typically involves multiple steps:

Bromination of 6-methylpyridine: The starting material, 6-methylpyridine, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN).

Formation of piperazine derivative: The brominated product is then reacted with piperazine under basic conditions to form the piperazine derivative.

Protection of the piperazine nitrogen: The piperazine nitrogen is protected using tert-butyl chloroformate (Boc2O) to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: The bromine atom on the pyridine ring can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the pyridine ring or the piperazine moiety.

Coupling Reactions: It can be used in cross-coupling reactions like Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or vinyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), or organolithium reagents.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and bases like potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a new amine derivative, while a Suzuki-Miyaura coupling would produce a biaryl compound.

Scientific Research Applications

Medicinal Chemistry

- Receptor Modulation : The compound has shown promise as a modulator for various receptors, particularly in the context of central nervous system disorders. Its structure allows it to interact effectively with serotonin receptors, which are critical in treating conditions like depression and anxiety .

- Anticancer Properties : Preliminary studies suggest that this compound may exhibit anticancer properties by inhibiting specific pathways involved in tumor growth. For instance, it has been investigated for its potential effects on topoisomerase II inhibitors, which are vital in cancer therapy .

- Neuropharmacology : Research indicates that this compound could serve as a scaffold for developing novel neuropharmacological agents targeting cognitive disorders .

Case Study 1: Serotonin Receptor Agonism

In a study conducted by Konstantinidou et al., the compound was tested for its ability to act as a partial agonist at the serotonin receptor. The results indicated a dose-dependent response that suggests potential therapeutic effects in mood disorders .

Case Study 2: Antitumor Activity

In another investigation, the compound was evaluated alongside known anticancer agents. It demonstrated synergistic effects when combined with other drugs targeting the same pathways, enhancing overall efficacy against specific cancer cell lines .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism by which tert-Butyl 4-(5-bromo-6-methylpyridin-2-yl)piperazine-1-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The brominated pyridine ring and piperazine moiety can engage in various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared to structurally related piperazine-carboxylate derivatives with variations in substituents, heterocyclic cores, and functional groups. Key comparisons are summarized below:

Key Comparative Insights

Substituent Effects: Bromine Position: The 5-bromo substitution in the target compound vs. 4-bromo in CAS 1374144-48-5 influences steric interactions and electronic distribution. For example, 5-bromo-pyridines are more reactive in Suzuki-Miyaura couplings due to favorable resonance stabilization . Methyl vs. Cyano Groups: The 6-methyl group in the target compound increases lipophilicity (logP ~2.8) compared to the polar cyano-substituted analogue (logP ~1.9), impacting solubility and membrane permeability .

Synthetic Utility :

- The Boc-protected piperazine core is a common motif in drug intermediates. For instance, CAS 1289040-88-5 is used in synthesizing kinase inhibitors, while the pyrimidine analogue (CAS 221050-89-1) is employed in antiviral agents .

- The sulfonyl derivative (CAS 1704069-30-6) exhibits unique reactivity in nucleophilic aromatic substitution due to its electron-deficient aromatic ring .

Physicochemical Properties :

- Molecular Weight : The target compound (356.27 g/mol) is heavier than pyrimidine-based analogues (e.g., 275.31 g/mol), affecting crystallinity and melting points .

- Solubility : The 6-methyl group enhances solubility in organic solvents (e.g., CH₃CN, DMF) compared to the sulfonyl derivative, which requires polar aprotic solvents .

Research Findings

- Synthetic Yields: The target compound is synthesized via Buchwald-Hartwig amination with yields >80%, whereas cyano-substituted analogues (e.g., compound 6 in ) require harsher conditions (e.g., Pd(OAc)₂, XPhos) and yield ~60% .

- Stability : The Boc group in all compounds prevents piperazine degradation during storage, but the 5-bromo-6-methylpyridine moiety in the target compound shows superior thermal stability (decomposition >200°C) compared to trifluoromethoxy-substituted derivatives .

Contradictions and Limitations

- While reports 98% yields for tert-butyl piperazine derivatives, other syntheses (e.g., ) achieve only 52% due to steric hindrance from substituents .

Biological Activity

tert-Butyl 4-(5-bromo-6-methylpyridin-2-yl)piperazine-1-carboxylate (CAS No. 1289040-88-5) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, particularly focusing on its antibacterial and antifungal activities, along with structure-activity relationships (SAR) and case studies that illustrate its efficacy in various applications.

The molecular formula of this compound is C₁₅H₂₂BrN₃O₂, with a molecular weight of 356.26 g/mol. The compound features a piperazine ring, which is known for its versatility in medicinal chemistry.

| Property | Value |

|---|---|

| CAS Number | 1289040-88-5 |

| Molecular Formula | C₁₅H₂₂BrN₃O₂ |

| Molecular Weight | 356.26 g/mol |

| Storage Conditions | Sealed in dry, Room Temp |

| Purity | ≥95% |

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties against various strains of bacteria, particularly Gram-positive organisms. The Minimum Inhibitory Concentration (MIC) values for this compound suggest potent activity:

- Staphylococcus aureus : MIC of 15.625–62.5 μM

- Enterococcus faecalis : MIC of 62.5–125 μM

The mechanism of action appears to involve the inhibition of protein synthesis pathways, which subsequently affects nucleic acid and peptidoglycan production . This bactericidal effect is further supported by studies demonstrating its activity against methicillin-resistant Staphylococcus aureus (MRSA) biofilms, showing a Minimum Biofilm Inhibitory Concentration (MBIC) ranging from 62.216 to 124.432 μg/mL .

Antifungal Activity

In addition to its antibacterial effects, the compound also demonstrates antifungal activity, particularly against Candida species. In vitro studies have shown that it can significantly reduce biofilm formation in C. albicans by up to 75%, surpassing traditional antifungal agents like fluconazole .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to specific structural features:

- Piperazine Ring : Essential for interaction with biological targets.

- Bromine Substitution : The presence of the bromine atom at the 5-position on the pyridine ring enhances antibacterial potency.

- tert-butyl Group : Provides lipophilicity, aiding in membrane penetration.

Research has shown that modifications on the piperazine and pyridine rings can lead to variations in activity, suggesting a need for further exploration of derivatives to optimize efficacy .

Case Studies

Several case studies highlight the practical applications of this compound:

- Case Study on MRSA : In a controlled study, this compound was tested against MRSA strains isolated from clinical samples. The results indicated a significant reduction in bacterial load when treated with this compound compared to untreated controls.

- Biofilm Formation Inhibition : Another study focused on biofilm formation by C. albicans, where the compound was shown to inhibit biofilm development significantly more than fluconazole, suggesting its potential as an adjunct therapy in treating fungal infections associated with biofilms.

Q & A

Q. Topology

Q. Addressing Table

Device | Interface | IP Address | Subnet Mask | Default Gateway

R1 | Fa0/0 | 192.168.1.1 | 255.255.255.0 | N/A

S0/0/0 | 192.168.2.1 | 255.255.255.0 | N/A

R2 | Fa0/0 | 192.168.3.1 | 255.255.255.0 | N/A

S0/0/0 | 192.168.2.2 | 255.255.255.0 | N/A

PC1 | NIC | 192.168.1.10 | 255.255.255.0 | 192.168.1.1

PC2 | NIC | 192.168.3.10 | 255.255.255.0 | 192.168.3.1

Q. Learning Objectives

- Configure and verify the network

Q. Introduction

In this activity, you will configure a network that requires static routing. Once the network is configured and verified, you will then use the ping command to check network connectivity.

Q. Task 1: Configure the network

Step 1. Configure the routers.

Using the following instructions, configure R1 and R2 with basic router configurations, which include the hostname, passwords, interfaces, and static routes.

-

Router hostnames:

-

R1

-

R2

-

Interface connections:

-

R1: Fa0/0 is connected to PC1 (192.168.1.0/24)

-

R1: S0/0/0 is connected to R2 (192.168.2.0/24)

-

R2: Fa0/0 is connected to PC2 (192.168.3.0/24)

-

R2: S0/0/0 is connected to R1 (192.168.2.0/24)

-

Interface addresses:

-

R1: Fa0/0 – 192.168.1.1/24

-

R1: S0/0/0 – 192.168.2.1/24

-

R2: Fa0/0 – 192.168.3.1/24

-

R2: S0/0/0 – 192.168.2.2/24

-

Static routes:

-

R1: A static route to the 192.168.3.0/24 network

-

R2: A static route to the 192.168.1.0/24 network

Step 2. Configure the PCs.

Using the following parameters, configure the two PCs:

-

PC1:

-

IP address: 192.168.1.10

-

Subnet mask: 255.255.255.0

-

Default gateway: 192.168.1.1

-

PC2:

-

IP address: 192.168.3.10

-

Subnet mask: 255.255.255.0

-

Default gateway: 192.168.3.1

Q. Task 2: Verify the network

Verify the network configuration using the following tools:

- Ping

- Traceroute

- Show ip route

- Show ip interface brief

Q. Download Packet Tracer (.pka) file:

Subscribe

Notify of

0 Comments

Inline Feedbacks

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.